N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide
Description
N-(2,2-Dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group and a carboxamide group, along with a dimethyloxane moiety
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-19-13-6-5-11(10-16-13)14(18)17-12-7-8-20-15(2,3)9-12/h5-6,10,12H,4,7-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHDBRFUQDLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC2CCOC(C2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with 2,2-dimethyloxane-4-carbaldehyde and 6-ethoxypyridine-3-carboxylic acid.
Condensation Reaction: The carbaldehyde undergoes a condensation reaction with ethyl cyanoacetate in the presence of anhydrous sodium acetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate.
Grignard Reaction: The resulting product is then subjected to a Grignard reaction with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate.
Hydrolysis and Amidation: The ester group is hydrolyzed to form the corresponding carboxylic acid, which is then converted to the carboxamide via amidation with 6-ethoxypyridine-3-amine.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(2,2-Dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
N-(2,2-Dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The carboxamide moiety can form hydrogen bonds with enzymes, inhibiting their activity.
Receptor Binding: The pyridine ring can interact with receptors, modulating their function.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
N-(2,2-Dimethyloxan-4-yl)-6-ethoxypyridine-3-carboxamide can be compared with other similar compounds:
N-(2,2-Dimethyloxan-4-yl)-4-methylpentanenitrile: This compound has a similar oxane moiety but differs in the presence of a nitrile group instead of a carboxamide.
N-(2,2-Dimethyloxan-4-yl)-2,2-dimethylmorpholine-4-sulfonamide: This compound contains a morpholine ring and a sulfonamide group, making it structurally distinct.
Indole 2 and 3-carboxamides: These compounds have an indole scaffold and are known for their enzyme inhibitory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
